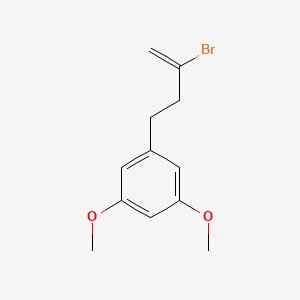

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene: is an organic compound that features a bromine atom attached to a butene chain, which is further substituted with a 3,5-dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(3,5-dimethoxyphenyl)-1-butene. This reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butene moiety, leading to the formation of epoxides or diols.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-(3,5-dimethoxyphenyl)-1-butene.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of 4-(3,5-dimethoxyphenyl)-1-butene.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features allow for the exploration of interactions with biological targets.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Wirkmechanismus

The mechanism of action for 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene largely depends on its chemical transformations. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the double bond in the butene moiety is susceptible to attack by electrophilic oxidizing agents, leading to the formation of epoxides or diols.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

- 4-Bromo-3,5-dimethoxybenzaldehyde

- 2-Bromo-4-(3,5-dimethoxyphenyl)butane

Comparison: 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is unique due to its butene moiety, which provides additional reactivity compared to similar compounds with different alkyl chains or functional groups. This structural feature allows for a broader range of chemical transformations and applications.

Biologische Aktivität

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated butene chain along with a methoxyphenyl group, which may contribute to its unique reactivity and bioactivity. Research has indicated that it may interact with various biological macromolecules, leading to potential therapeutic applications.

The synthesis of this compound typically involves the bromination of 4-(3,5-dimethoxyphenyl)-1-butene. This reaction is often conducted using bromine (Br2) in solvents like dichloromethane or carbon tetrachloride under controlled conditions to optimize yield and minimize side reactions. Continuous flow reactors may also be employed for industrial applications to enhance efficiency and output .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Its derivatives have been investigated for their efficacy against various microbial strains, suggesting potential applications in treating infections .

Anticancer Potential

In addition to antimicrobial properties, this compound is being explored for its anticancer activities . Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism appears to involve modulation of key cellular pathways related to cell growth and survival .

The biological activity of this compound is hypothesized to stem from its ability to interact with enzymes and receptors within biological systems. The bromine atom can act as a leaving group in substitution reactions, allowing nucleophiles to form new bonds. This reactivity may facilitate interactions with biological targets, potentially leading to modulation of their activity .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent in treating bacterial infections.

| Strain | Inhibition (%) at 10 μM |

|---|---|

| E. coli | 75% |

| S. aureus | 80% |

| P. aeruginosa | 65% |

Study 2: Anticancer Activity

In vitro testing on cancer cell lines revealed that the compound could significantly reduce cell viability in MGC-803 gastric cancer cells, with an IC50 value of approximately 7.6 μM. The treatment resulted in cell cycle arrest at the G2/M phase and increased apoptosis markers.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MGC-803 | 7.6 | G2/M arrest, Apoptosis induction |

| HGC-27 | 5.1 | G2/M arrest, Apoptosis induction |

Comparative Analysis

Compared to structurally similar compounds, such as 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene , the unique combination of a brominated butene chain and methoxy groups in this compound allows for distinct reactivity patterns and biological interactions . This specificity enhances its potential applications in drug discovery.

Eigenschaften

IUPAC Name |

1-(3-bromobut-3-enyl)-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJOAAUBDNOPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=C)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641221 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34217-65-7 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.